

The Role of PIM Kinases in Oncogenesis and the Therapeutic Potential of AZD1208

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AZD1208**

Cat. No.: **B612199**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell survival, proliferation, and differentiation.^[1] Comprising three isoforms—PIM1, PIM2, and PIM3—this family of proto-oncogenes is frequently overexpressed in a variety of hematological and solid tumors, making them attractive targets for cancer therapy.^{[1][2]} This technical guide provides a comprehensive overview of the role of PIM kinases in oncogenesis, the mechanism of action of the pan-PIM inhibitor **AZD1208**, and detailed experimental protocols for their study.

PIM Kinases in Oncogenesis

PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.^{[3][4]} Upon activation by upstream signals such as interleukins and interferons, STAT transcription factors translocate to the nucleus and induce the expression of PIM kinases.^[3] Unlike many other kinases, PIM kinases are constitutively active upon transcription and their activity is primarily regulated at the level of protein expression and stability.^[1]

Once expressed, PIM kinases phosphorylate a wide array of downstream substrates involved in key cellular processes that contribute to the malignant phenotype.^{[2][5]} These substrates

include regulators of the cell cycle, apoptosis, and protein translation.[2][6]

Key Downstream Targets and Cellular Functions:

- Cell Cycle Progression: PIM kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1.[2] They also activate cell cycle promoters like CDC25A and CDC25C.[2]
- Inhibition of Apoptosis: A critical function of PIM kinases in cancer is the suppression of apoptosis. They phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated agonist of cell death), preventing it from binding to and inhibiting the anti-apoptotic proteins BCL-XL and BCL-2.[2][7]
- Promotion of Protein Translation and Cell Growth: PIM kinases contribute to cell growth by phosphorylating components of the mTOR signaling pathway, including 4EBP1 and p70S6K.[8][9] This leads to the activation of cap-dependent mRNA translation and an increase in protein synthesis.[3]
- Regulation of MYC: PIM kinases can phosphorylate and stabilize the MYC oncoprotein, a potent driver of tumorigenesis, thereby enhancing its transcriptional activity.[5]

The aberrant expression of PIM kinases has been documented in a range of cancers, including acute myeloid leukemia (AML), multiple myeloma, prostate cancer, and breast cancer.[2] Their central role in promoting cell survival and proliferation makes them a compelling target for therapeutic intervention.

AZD1208: A Potent Pan-PIM Kinase Inhibitor

AZD1208 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of all three PIM kinase isoforms.[8][10] Its ability to target all three family members is significant, as redundancy among the isoforms has been observed.[8]

Mechanism of Action of AZD1208

By inhibiting the kinase activity of PIM1, PIM2, and PIM3, **AZD1208** effectively blocks the phosphorylation of their downstream substrates. This leads to a cascade of anti-cancer effects:

- Induction of Cell Cycle Arrest: Inhibition of PIM kinases by **AZD1208** leads to the accumulation of cell cycle inhibitors and a halt in cell cycle progression, often at the G1/S transition.[10][11]
- Promotion of Apoptosis: By preventing the inactivating phosphorylation of BAD, **AZD1208** allows this pro-apoptotic protein to sequester anti-apoptotic BCL-2 family members, thereby triggering programmed cell death.[8][11]
- Suppression of Protein Synthesis: **AZD1208** treatment results in a dose-dependent reduction in the phosphorylation of mTOR pathway components like 4EBP1 and p70S6K, leading to a decrease in overall protein translation.[8][9]

Preclinical studies have demonstrated the efficacy of **AZD1208** in various cancer models, particularly in AML.[8][12] In AML cell lines, sensitivity to **AZD1208** has been correlated with high PIM1 expression and activation of STAT5.[8] Furthermore, **AZD1208** has shown activity in both Flt3 wild-type and Flt3-ITD mutant AML primary samples.[8] While early clinical trials in AML were initiated, the development of **AZD1208** was discontinued due to modest clinical activity as a single agent.[13][14] However, the biological activity observed in these trials suggests that PIM kinase inhibition may hold promise in combination with other therapeutic agents.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for **AZD1208** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of **AZD1208**

Target	IC50 (nM)	Ki (nM)	Assay Conditions
PIM1	0.4[8][11]	0.1[8]	Cell-free enzymatic assay
PIM2	5.0[8][11]	1.92[8]	Cell-free enzymatic assay
PIM3	1.9[8][11]	0.4[8]	Cell-free enzymatic assay

Table 2: Anti-proliferative Activity of **AZD1208** in AML Cell Lines

Cell Line	GI50 (μM)	Key Characteristics
EOL-1	<1	High PIM1, pSTAT5
KG-1a	<1	High PIM1, pSTAT5
Kasumi-3	<1	
MV4-11	<1	FLT3-ITD
MOLM-16	<1	FLT3-ITD

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PIM kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PIM kinase isoforms.

Methodology:

- Purified human PIM-1, PIM-2, and PIM-3 enzymes are incubated with a peptide substrate, such as a BAD-derived peptide.[8]
- The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for each enzyme) and varying concentrations of the test inhibitor (e.g., **AZD1208**).[8]
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using [γ -32P]ATP, or non-radioactive methods such as fluorescence polarization or luminescence-based assays that measure the amount of ADP produced.

- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of a PIM kinase inhibitor on the growth of cancer cell lines.

Methodology:

- Cancer cells are seeded in 96-well plates at an appropriate density.
- After allowing the cells to adhere overnight, they are treated with a serial dilution of the test compound (e.g., **AZD1208**) for a specified duration (e.g., 72 hours).[\[15\]](#)
- Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
 - MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[\[15\]](#)
 - CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
- The absorbance or luminescence is read using a microplate reader.
- The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined from the dose-response curve.

Western Blot Analysis of Phosphorylated Substrates

Objective: To confirm target engagement and downstream pathway modulation by a PIM kinase inhibitor in cells.

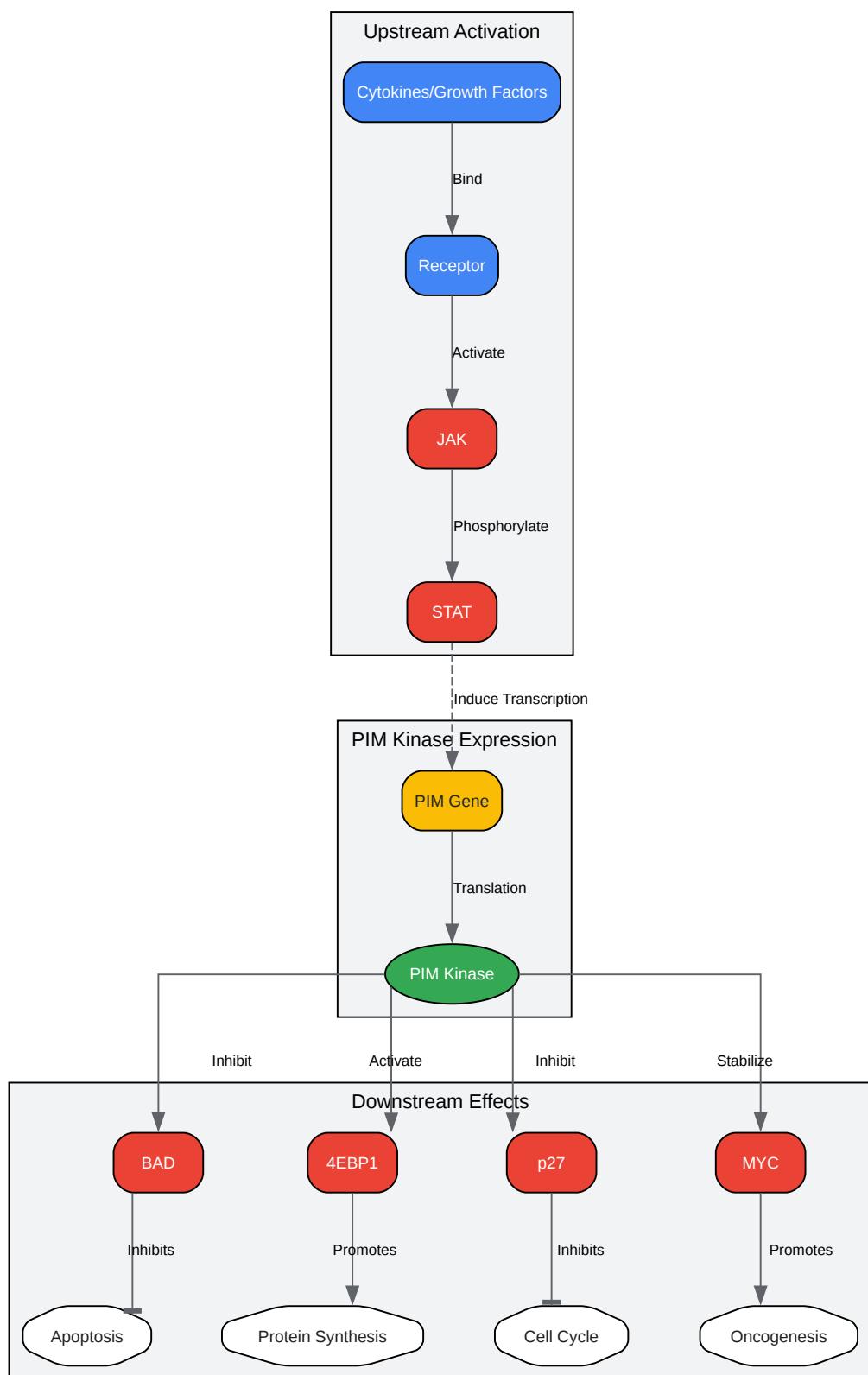
Methodology:

- Cancer cells are treated with the inhibitor at various concentrations and for different time points.

- Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of PIM kinase substrates (e.g., phospho-BAD (Ser112), phospho-4EBP1 (Ser65), phospho-p70S6K (Thr389)).[\[8\]](#)[\[16\]](#)
- Antibodies against the total forms of these proteins are used as loading controls.
- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

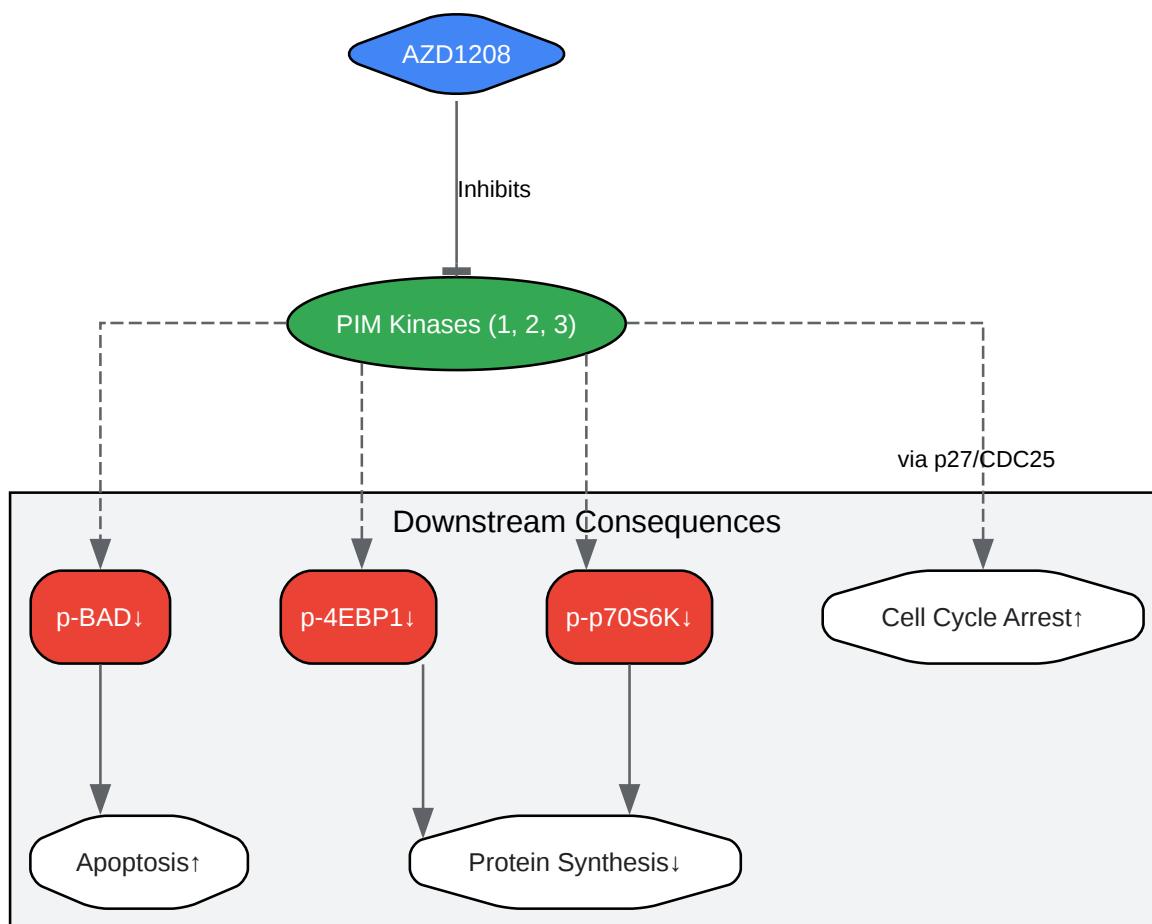
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a PIM kinase inhibitor in a living organism.


Methodology:

- Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., MOLM-16 AML cells).[\[8\]](#)
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- The treatment group receives the PIM kinase inhibitor (e.g., **AZD1208**) via an appropriate route of administration (e.g., oral gavage) at a specified dose and schedule.[\[8\]](#) The control group receives the vehicle.

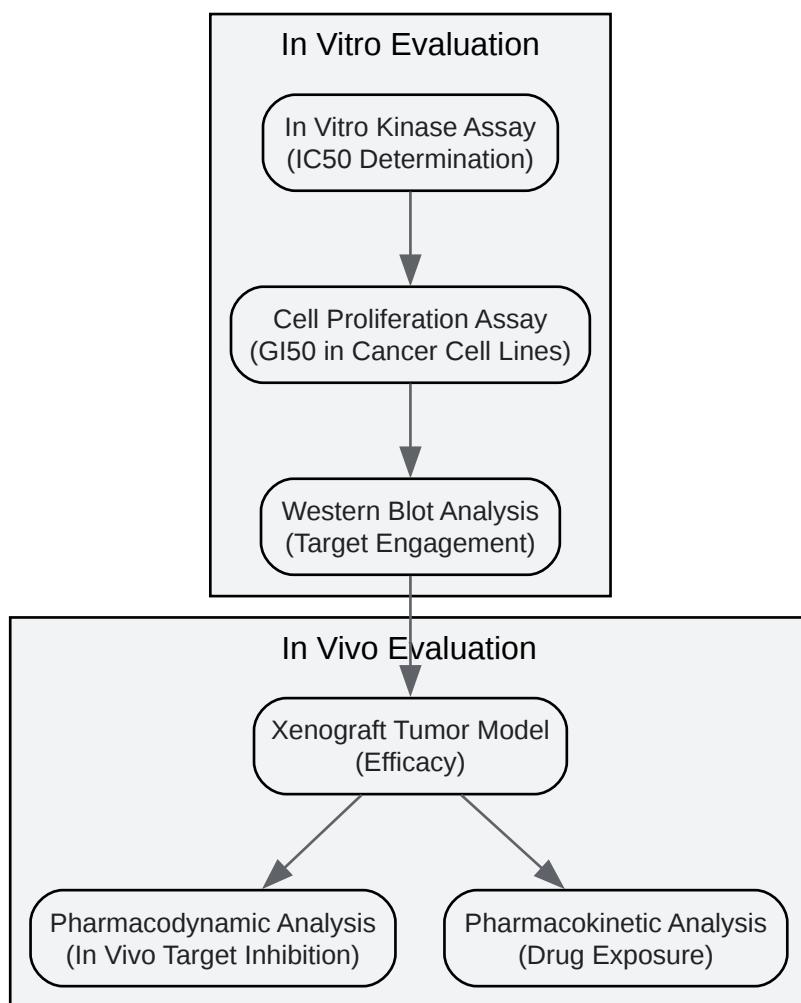
- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target inhibition *in vivo*.[\[17\]](#)


Visualizations

PIM Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: PIM Kinase Signaling Pathway


AZD1208 Mechanism of Action

[Click to download full resolution via product page](#)

Caption: **AZD1208** Mechanism of Action

Experimental Workflow for PIM Kinase Inhibitor Evaluation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. PIM Kinase as an Executional Target in Cancer - PMC pmc.ncbi.nlm.nih.gov
- 3. bocsci.com [bocsci.com]

- 4. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facebook [cancer.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [The Role of PIM Kinases in Oncogenesis and the Therapeutic Potential of AZD1208]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612199#the-role-of-pim-kinases-in-oncogenesis-and-azd1208>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com